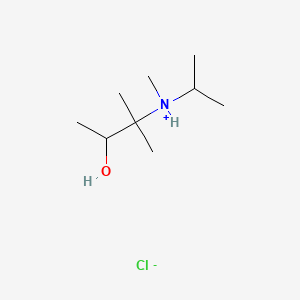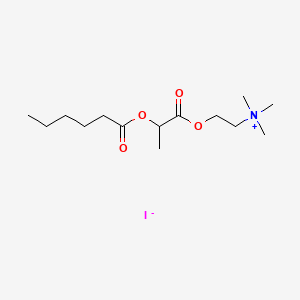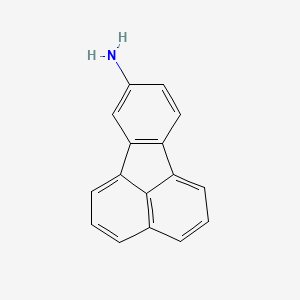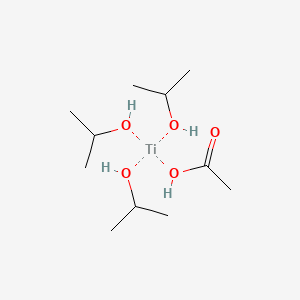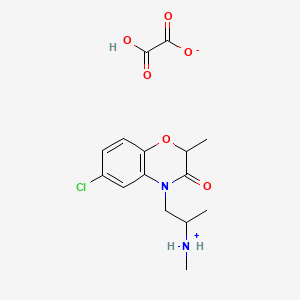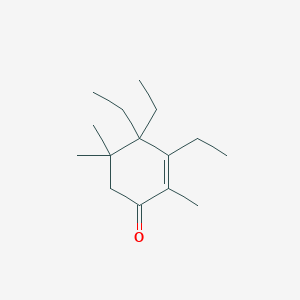
Isochlortetracycline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochlortetracycline hydrochloride is a derivative of chlortetracycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications. This compound is particularly notable for its stability and effectiveness in inhibiting bacterial growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isochlortetracycline hydrochloride can be synthesized through the degradation of chlortetracycline. The process involves the use of specific reagents and conditions to convert chlortetracycline into its isomeric form, isochlortetracycline. This transformation is typically achieved under controlled pH conditions, where chlortetracycline undergoes structural rearrangement.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound. The final product is obtained by crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Isochlortetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific pH levels and temperatures to ensure the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Isochlortetracycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: It serves as a tool for studying bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: It is employed in the production of medicated animal feeds and in veterinary medicine to treat infections in livestock.
Wirkmechanismus
Isochlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the A site of the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibition blocks the addition of new amino acids to the growing peptide chain, ultimately halting bacterial growth and reproduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochlortetracycline hydrochloride is similar to other tetracycline antibiotics, including:
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Uniqueness
What sets this compound apart is its stability and specific structural features that enhance its antibacterial activity. Unlike some other tetracyclines, it maintains its effectiveness under a broader range of conditions, making it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C22H24Cl2N2O8 |
|---|---|
Molekulargewicht |
515.3 g/mol |
IUPAC-Name |
(4S,4aS,6S)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8;/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30);1H/t8-,9-,16-,21-,22?;/m0./s1 |
InChI-Schlüssel |
UNSCNQMTXZBSQB-GRVQAOMLSA-N |
Isomerische SMILES |
C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




